2-Propen-1-one, 3,3'-dithiobis(1,3-diphenyl-, (2Z,2'Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- is a complex organic compound with the molecular formula C30H22O2S2 This compound is characterized by the presence of two phenyl groups attached to a propenone backbone, with a dithiobis linkage connecting the two propenone units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by condensing an aromatic aldehyde with a ketone in the presence of a base. For example, benzaldehyde and acetophenone can be used as starting materials . The reaction is carried out in an alkaline ethanolic solution at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The dithiobis linkage allows for the formation of disulfide bonds, which can further modulate the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-, (E)-:
2-Propene-1-thione, 1,3-diphenyl-, (2E)-: This compound has a thione group instead of a carbonyl group, giving it different chemical properties.
2-Propanone, 1,3-diphenyl-:
Uniqueness
The uniqueness of 2-Propen-1-one, 3,3’-dithiobis(1,3-diphenyl-, (2Z,2’Z)- lies in its dithiobis linkage, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications where such interactions are desired.
Properties
CAS No. |
2080-41-3 |
---|---|
Molecular Formula |
C30H22O2S2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(Z)-3-[[(Z)-3-oxo-1,3-diphenylprop-1-enyl]disulfanyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H22O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-22H/b29-21-,30-22- |
InChI Key |
RDQLJLYLKAZUSR-DHQAUHHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/SS/C(=C\C(=O)C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)SSC(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.